molecular formula C23H23NO5 B2886653 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1448061-25-3

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B2886653
CAS RN: 1448061-25-3
M. Wt: 393.439
InChI Key: YOJSMGPSISKGPS-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many natural products and synthetic compounds . It also contains a phenyl group and a tetrahydro-2H-pyran-4-carboxamide moiety, which are common in many bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the benzo[d][1,3]dioxol-5-yl group, the phenyl group, and the tetrahydro-2H-pyran-4-carboxamide moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, stability, and reactivity, would likely be influenced by its molecular structure .

Scientific Research Applications

Anticancer Agent Development

This compound has been studied for its potential as an anticancer agent . Researchers have designed analogs based on the activity of indoles against various cancer cell lines, leading to the synthesis of compounds with significant anticancer activity . These studies include detailed structure-activity relationship analyses, which are crucial for optimizing the efficacy of anticancer drugs.

Nonlinear Optical Material

The compound’s derivatives have been explored for their nonlinear optical properties . Such materials are of interest for applications in photonics and optical computing. For instance, Schiff-based derivatives have shown promise in third-order nonlinear optical studies, which are essential for dynamic image processing and optical switching .

Cell Cycle Arrest and Apoptosis Induction

Further mechanistic studies on related compounds have revealed the ability to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells. This is a valuable trait for compounds used in chemotherapy, as it can lead to the selective killing of cancer cells .

Antitumor Activity

Some derivatives of this compound have been synthesized and evaluated for their antitumor activities against various cell lines. Compounds with potent growth inhibition properties have been identified, which could serve as leads for the development of new antitumor medications .

Drug Discovery

The compound’s framework is part of a class of organic compounds known as phenylimidazoles , which are of interest in drug discovery. These compounds have a variety of biological activities and could lead to the development of new drugs with diverse mechanisms of action .

Mechanism of Action

Target of Action

Similar compounds have been shown to have antitumor activities , suggesting that it may target cellular processes involved in cancer progression.

Biochemical Pathways

Similar compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line . This suggests that it may affect pathways involved in cell cycle regulation and apoptosis.

Result of Action

Similar compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells , suggesting that it may have similar effects.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact .

Future Directions

Future research on this compound could involve exploring its potential applications, optimizing its synthesis, and studying its physical and chemical properties in more detail .

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c25-22(23(10-14-26-15-11-23)18-6-2-1-3-7-18)24-12-4-5-13-27-19-8-9-20-21(16-19)29-17-28-20/h1-3,6-9,16H,10-15,17H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJSMGPSISKGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC#CCOC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

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